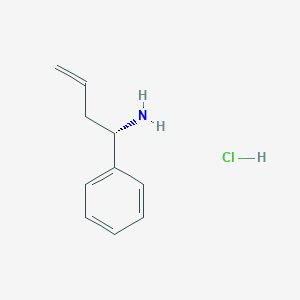

(S)-1-Phenylbut-3-EN-1-amine hcl

CAS No.: 130887-64-8

Cat. No.: VC4965329

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130887-64-8 |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 |

| IUPAC Name | (1S)-1-phenylbut-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1 |

| Standard InChI Key | FRNZDHMKEKWBTM-PPHPATTJSA-N |

| SMILES | C=CCC(C1=CC=CC=C1)N.Cl |

Introduction

(S)-1-Phenylbut-3-en-1-amine hydrochloride is an organic compound classified as an amine, featuring a phenyl group attached to a butenyl chain with an amine functional group at the terminal position. The "(S)" designation indicates its specific stereochemistry, which significantly influences its chemical behavior and biological activities. This compound is often utilized in organic synthesis and has potential applications in medicinal chemistry due to its structural characteristics and reactivity.

Synthesis Methods

The synthesis of (S)-1-Phenylbut-3-en-1-amine hydrochloride can be achieved through several routes, depending on factors such as yield, purity requirements, and scalability for industrial applications. Reaction conditions, including temperature, pressure, and solvent choice, significantly impact the efficiency and selectivity of the synthesis.

Organic Synthesis

This compound is used as a building block in organic synthesis due to its reactive amine group and the presence of a phenyl ring, which can participate in various chemical reactions.

Medicinal Chemistry

The structural characteristics of (S)-1-Phenylbut-3-en-1-amine hydrochloride, including its chiral center and functional groups, make it a candidate for interactions with biological targets such as enzymes or receptors. This interaction is facilitated by hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Safety and Handling

While specific safety data for (S)-1-Phenylbut-3-en-1-amine hydrochloride is not detailed, compounds with similar structures (e.g., 1-Phenylbut-3-yn-1-amine hydrochloride) are known to cause skin irritation, serious eye irritation, and respiratory tract irritation. Handling should follow standard protocols for organic compounds, including the use of protective equipment and adherence to GHS guidelines .

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the structural features and confirm the purity of (S)-1-Phenylbut-3-en-1-amine hydrochloride during synthesis.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Stereochemistry |

|---|---|---|---|

| (S)-1-Phenylbut-3-en-1-amine hydrochloride | Approximately 147.22 g/mol (base) | Specific (S) configuration | |

| 1-Phenylbut-3-yn-1-amine hydrochloride | 181.66 g/mol | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume